molecular formula C27H21F3O10S B1594476 [3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate CAS No. 97614-41-0

[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate

Cat. No.: B1594476
CAS No.: 97614-41-0
M. Wt: 594.5 g/mol
InChI Key: HBSJRDYIAMPUCU-UHFFFAOYSA-N
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Description

[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate: This compound is a member of the oxolane family and is a derivative of benzoic acid .

Properties

IUPAC Name

[3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSJRDYIAMPUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912738
Record name 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97614-41-0, 99341-77-2
Record name NSC714888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate typically involves the reaction of 3,5-dibenzoyloxy-4-hydroxyoxolane with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways .

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique chemical properties allow for the design of molecules with specific biological activities .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethylsulfonyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity towards nucleophiles.

Biological Activity

[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate, often referred to as a complex organic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes multiple functional groups which may contribute to its biological activity. The molecular formula for this compound is C21H18F3O6SC_{21}H_{18}F_3O_6S with a molecular weight of approximately 460.43 g/mol. Its structural features include:

  • Dibenzoyloxy groups : These may enhance lipophilicity and cellular membrane penetration.
  • Trifluoromethylsulfonyloxy group : This moiety is known for its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, analogs that share structural characteristics with this compound have shown effectiveness against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Analog AMDA-MB-231<1DNA double-strand breaks
Analog BA-549>10Esterase activity inhibition

Studies suggest that the compound may induce apoptosis in cancer cells by causing DNA damage and inhibiting cell proliferation, similar to other known antitumor agents .

2. Enzyme Inhibition

The compound's ability to inhibit certain enzymes has also been documented. For example, its structural analogs have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. This activity is particularly relevant for treatments targeting hyperpigmentation disorders.

3. Antioxidant Properties

Research indicates that compounds related to this compound possess antioxidant properties, which can mitigate oxidative stress in cells. This effect is attributed to their ability to scavenge free radicals and enhance cellular defense mechanisms.

Case Studies

Several studies have explored the biological effects of structurally similar compounds:

  • Study on Antitumor Efficacy : In vivo experiments demonstrated that a related compound significantly reduced tumor size in xenograft models without notable toxicity .
  • Tyrosinase Inhibition Study : A series of analogs were tested on B16F10 murine melanoma cells, revealing that some compounds effectively inhibited tyrosinase activity and reduced melanin content in a concentration-dependent manner .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate
Reactant of Route 2
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[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate

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